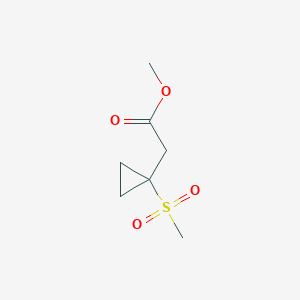![molecular formula C6H9NO2S B13668890 Ethyl [(cyanomethyl)sulfanyl]acetate CAS No. 56795-98-3](/img/structure/B13668890.png)
Ethyl [(cyanomethyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(cyanomethyl)thio]acetate is an organic compound with the molecular formula C6H9NO2S It is a derivative of thioacetic acid and contains both ester and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-[(cyanomethyl)thio]acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with thioglycolic acid under basic conditions. The reaction typically proceeds as follows:
- Ethyl cyanoacetate is treated with a base such as sodium hydroxide to generate the enolate ion.
- Thioglycolic acid is then added to the reaction mixture, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(cyanomethyl)thio]acetate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(cyanomethyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 2-[(cyanomethyl)thio]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 2-[(cyanomethyl)thio]acetate involves its reactivity with nucleophiles and electrophiles. The ester and nitrile groups provide sites for nucleophilic attack, while the thioether linkage can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the thioether group.
Thioacetic acid: Contains the thioether group but lacks the ester and nitrile functionalities.
Methyl 2-[(cyanomethyl)thio]acetate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-[(cyanomethyl)thio]acetate is unique due to the combination of ester, nitrile, and thioether functionalities in a single molecule. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
56795-98-3 |
|---|---|
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
ethyl 2-(cyanomethylsulfanyl)acetate |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6(8)5-10-4-3-7/h2,4-5H2,1H3 |
Clé InChI |
AKLQNZNINGMXBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


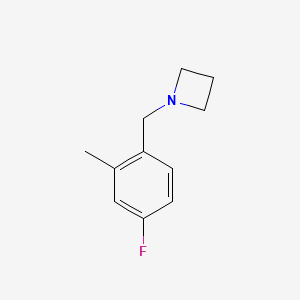
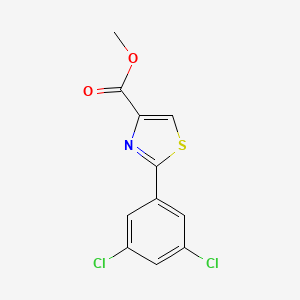
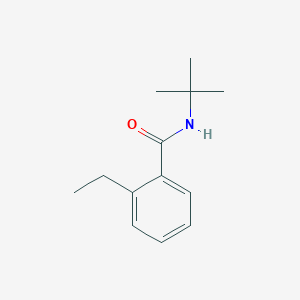

![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)
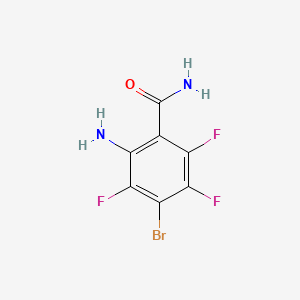


![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)
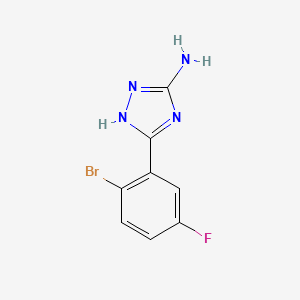
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)


